6-Chloro-3-iodopyrazolo[1,5-a]pyrazine

Sequential cross-coupling Chemoselective functionalization Palladium catalysis

6-Chloro-3-iodopyrazolo[1,5-a]pyrazine enables a unique two-step, one-pot diversification strategy. The C3 iodide undergoes selective Suzuki/Sonogashira coupling under mild conditions, while the C6 chloride remains intact for subsequent SNAr or coupling. This orthogonality eliminates protection/deprotection steps, directly generating disubstituted kinase inhibitor analogs. The scaffold is validated in patents from Array BioPharma (RET) and AbbVie (BTK). With an AlogP of ~1.99 and MW of 279.47, it occupies lead-like chemical space ideal for fragment-to-lead optimization. Supplied at ≥98% purity, stored at 2–8°C under inert atmosphere.

Molecular Formula C6H3ClIN3
Molecular Weight 279.46 g/mol
Cat. No. B8224383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-3-iodopyrazolo[1,5-a]pyrazine
Molecular FormulaC6H3ClIN3
Molecular Weight279.46 g/mol
Structural Identifiers
SMILESC1=C(N=CC2=C(C=NN21)I)Cl
InChIInChI=1S/C6H3ClIN3/c7-6-3-11-5(2-9-6)4(8)1-10-11/h1-3H
InChIKeyUNQVWMYDGYXUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-3-iodopyrazolo[1,5-a]pyrazine – A Dual-Halogenated Pyrazolopyrazine Building Block for Orthogonal Synthetic Functionalization and Medicinal Chemistry Campaigns


6-Chloro-3-iodopyrazolo[1,5-a]pyrazine (CAS 2803452-01-7) is a heterobicyclic compound belonging to the pyrazolo[1,5-a]pyrazine class, bearing chlorine at position 6 and iodine at position 3 of the fused ring system . With a molecular formula of C₆H₃ClIN₃ and a molecular weight of 279.47 g/mol, it is supplied as a research-grade intermediate with typical purity ≥97–98% . The pyrazolo[1,5-a]pyrazine scaffold is a recognized privileged structure in kinase inhibitor drug discovery, appearing in patents targeting RET, JAK, BTK, and other kinases .

Why 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine Cannot Be Replaced by Mono-Halogenated Pyrazolopyrazine Analogs in Multi-Step Synthetic Sequences


Generic substitution of 6-chloro-3-iodopyrazolo[1,5-a]pyrazine with either mono-chloro (e.g., 6-chloropyrazolo[1,5-a]pyrazine, CAS 2384776-71-8) or mono-iodo (e.g., 3-iodopyrazolo[1,5-a]pyrazine, CAS 2135535-19-0) analogs forfeits the ability to execute sequential, chemoselective functionalization at two distinct positions on the same scaffold. The orthogonality of aryl chloride (C6) and aryl iodide (C3) – with iodine exhibiting approximately 10³–10⁴-fold greater reactivity in Pd-catalyzed oxidative addition than chlorine – enables a programmed two-step derivatization strategy that is impossible with singly halogenated congeners . Moreover, the dual-halogen pattern yields a distinct physicochemical profile: the target compound has an AlogP of ~1.99 and molecular weight of 279.47 g/mol , compared to LogP 1.38 and MW 153.57 for 6-chloropyrazolo[1,5-a]pyrazine , and MW 245.02 for 3-iodopyrazolo[1,5-a]pyrazine . These differences directly affect chromatographic behavior, solubility, and downstream biological readouts, making casual interchange scientifically unsound.

Quantitative Differentiation Evidence for 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine Versus Closest Structural Analogs


Orthogonal Halogen Reactivity: Iodide at C3 Enables ~10⁴-Fold Faster Pd-Catalyzed Oxidative Addition Versus Chloride at C6 for Sequential Cross-Coupling

The presence of both aryl iodide (C3) and aryl chloride (C6) on the pyrazolo[1,5-a]pyrazine scaffold provides a built-in reactivity gradient for programmed sequential derivatization. In Pd(0)-catalyzed cross-coupling, aryl iodides undergo oxidative addition approximately 10³–10⁴ times faster than aryl chlorides under identical conditions . This allows the C3 iodide to be selectively coupled first (e.g., via Suzuki–Miyaura or Sonogashira), leaving the C6 chloride intact for a second, distinct coupling step. By contrast, mono-halogenated analogs such as 6-chloropyrazolo[1,5-a]pyrazine (CAS 2384776-71-8) and 3-iodopyrazolo[1,5-a]pyrazine (CAS 2135535-19-0) offer only a single synthetic handle, requiring additional halogenation steps to achieve equivalent diversification .

Sequential cross-coupling Chemoselective functionalization Palladium catalysis

Physicochemical Profile Differentiation: AlogP Shift of +0.60 Units and 126 g/mol Molecular Weight Increase Over 6-Chloropyrazolo[1,5-a]pyrazine

The introduction of iodine at C3 produces a substantial shift in computed lipophilicity compared to the mono-chlorinated parent. 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine has a computed AlogP of 1.9873 and a molecular weight of 279.47 g/mol , while 6-chloropyrazolo[1,5-a]pyrazine (CAS 2384776-71-8) has a LogP of 1.3827 and MW of 153.57 g/mol . This represents a ΔLogP of +0.60 and a ΔMW of +126 g/mol, while the TPSA remains unchanged at 30.19 Ų for both compounds. The 3-iodopyrazolo[1,5-a]pyrazine comparator (CAS 2135535-19-0) has an MW of 245.02 g/mol, placing the target compound 34.45 g/mol heavier . These differences are meaningful: the elevated LogP predicts greater membrane permeability and altered tissue distribution, while the higher MW places the compound in a distinct region of drug-like chemical space.

Lipophilicity ADME prediction Chromatographic retention

Suzuki–Miyaura Dehalogenation Propensity: Iodopyrazoles Show Higher Competing Dehalogenation Than Bromo- and Chloropyrazoles – Quantified Selectivity Trade-Off

A direct head-to-head study by Jedinák et al. compared chloro, bromo, and iodopyrazoles in the Suzuki–Miyaura reaction and demonstrated that Br and Cl derivatives were superior to iodopyrazoles due to a reduced propensity for competing dehalogenation . While this study was conducted on aminopyrazoles rather than pyrazolo[1,5-a]pyrazines specifically, the fundamental organometallic principles are transferable to the fused bicyclic system. Importantly, the dual-halogen nature of 6-chloro-3-iodopyrazolo[1,5-a]pyrazine mitigates this limitation: the more reactive C3 iodide can be selectively addressed under mild conditions that minimize dehalogenation, while the robust C6 chloride serves as a stable anchor for subsequent transformations. Users of 3-bromopyrazolo[1,5-a]pyrazine (CAS 53902-93-5) face an intermediate reactivity profile without the sequential orthogonality benefit.

Cross-coupling fidelity Dehalogenation side reaction Reaction optimization

Predicted pKa of –2.79: Strongly Electron-Deficient Core Enhances Nucleophilic Aromatic Substitution Reactivity at C6 Chloride

The predicted acid dissociation constant (pKa) of 6-chloro-3-iodopyrazolo[1,5-a]pyrazine is –2.79 ± 0.30 , indicating a strongly electron-deficient heteroaromatic core. This electronic deficiency activates the C6 chloride toward nucleophilic aromatic substitution (SNAr), enabling diversification via amine, alkoxide, and thiol nucleophiles under relatively mild conditions. By contrast, 6-chloropyrazolo[1,5-a]pyrazine lacks the electron-withdrawing iodine at C3 and is expected to be comparatively less activated toward SNAr, though its computed pKa is not available for direct comparison. The iodo substituent exerts both inductive and resonance electron-withdrawing effects, polarizing the π-system and increasing the partial positive character at C6.

Electrophilicity SNAr reactivity Electron-deficient heterocycle

Procurement and Storage Differentiation: Light-Sensitive Iodide Requires Cold Storage Versus Ambient-Stable Mono-Chloro Analog

6-Chloro-3-iodopyrazolo[1,5-a]pyrazine requires storage at 4°C with protection from light , a constraint driven by the photolability of the C3 aryl iodide bond. In contrast, 6-chloropyrazolo[1,5-a]pyrazine (CAS 2384776-71-8) is typically stored under ambient conditions , reflecting the greater stability of aryl chlorides. This storage differential has direct operational implications: procurement of the dual-halogen compound necessitates cold-chain logistics, dedicated refrigerated storage space, and light-protective packaging. From a pricing perspective, the target compound is listed at approximately €190/25 mg and €473/100 mg (97% purity, Fluorochem/CymitQuimica) and €217/25 mg and €547/100 mg (98% purity, Apollo Scientific) , reflecting the added synthetic complexity of incorporating two distinct halogens. Mono-chlorinated and mono-iodinated analogs are typically available at lower cost per gram due to simpler synthesis, though exact pricing varies by supplier and scale.

Supply chain logistics Storage stability Inventory management

Optimal Deployment Scenarios for 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine Based on Quantified Differentiation


Iterative Divergent Library Synthesis via Sequential Pd-Catalyzed Cross-Coupling at C3 Then C6

The primary value proposition of 6-chloro-3-iodopyrazolo[1,5-a]pyrazine lies in enabling a two-step, one-pot sequential cross-coupling strategy. The C3 iodide can be selectively coupled with a first boronic acid/ester (Suzuki–Miyaura) or terminal alkyne (Sonogashira) under mild Pd catalysis (e.g., Pd(PPh₃)₄, 25–60°C), while the C6 chloride remains untouched. After workup or in situ, a second coupling at C6 can be performed with a different coupling partner under more forcing conditions (e.g., Pd(dppf)Cl₂, elevated temperature). This divergent approach converts a single building block into a matrix of disubstituted analogs in two synthetic operations, as supported by the established reactivity hierarchy of aryl halides . The pyrazolo[1,5-a]pyrazine scaffold is documented as a kinase inhibitor privileged structure in patents covering RET, JAK, and BTK targets , making this specific building block directly relevant to kinase-focused medicinal chemistry campaigns.

Electrophilic Fragment-Based Drug Discovery Leveraging the Electron-Deficient Core

The predicted pKa of –2.79 confirms a highly electron-deficient heteroaromatic system. This property makes the C6 chloride susceptible to nucleophilic aromatic substitution (SNAr) with diverse amine, alcohol, and thiol nucleophiles. In fragment-based drug discovery (FBDD), this scaffold can serve as a core fragment that is elaborated via SNAr at C6 to generate initial SAR, followed by Suzuki coupling at C3 for lead optimization. The 0.6 AlogP unit increase over the mono-chloro analog also means that the iodine atom contributes to fragment lipophilicity without adding rotatable bonds, an advantageous feature for maintaining ligand efficiency during fragment growth.

Kinase Inhibitor Scaffold Elaboration Targeting RET, JAK, or BTK Pharmacophores

The pyrazolo[1,5-a]pyrazine core is a documented kinase inhibitor scaffold appearing in patents assigned to Array BioPharma (RET inhibitors) , AbbVie/others (BTK inhibitors) , and multiple JAK inhibitor filings . 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine provides a direct entry point to these chemotypes with two vectors for diversification (C3 and C6) that map onto key pharmacophoric positions. The higher molecular weight (279.47 vs 153.57 for the mono-chloro analog) is consistent with lead-like and drug-like chemical space, and the LogP of ~1.99 is within the optimal range (1–3) for oral bioavailability. Researchers pursuing kinase inhibitor programs can directly incorporate this building block into established patent SAR without the need for de novo halogenation.

C7 Functionalization via C–H Insertion for Trisubstituted Pyrazolopyrazine Chemical Probes

The recent SynOpen publication by Koidan et al. (2024) demonstrates that pyrazolo[1,5-a]pyrazines with substituents at the 2-, 3-, and 4-positions can undergo direct formylation at the C7 position via silylformamidine-derived carbene insertion. For 6-chloro-3-iodopyrazolo[1,5-a]pyrazine, this opens a third diversification vector beyond the two halogen handles: after sequential coupling at C3 and C6, the C7 position can be functionalized to install an aldehyde or imine group for further elaboration (reductive amination, Grignard addition, etc.). This trisubstitution capability is unique to the pyrazolo[1,5-a]pyrazine scaffold among common heteroaromatic building blocks and represents a significant expansion of accessible chemical space for probe and lead discovery programs.

Quote Request

Request a Quote for 6-Chloro-3-iodopyrazolo[1,5-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.